3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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Overview
Description
9,12,15-Octadecatrienoic acid, 3-hydroxypropyl ester, (Z,Z,Z)- (9CI) is a chemical compound derived from linolenic acid It is an ester formed by the reaction of 9,12,15-octadecatrienoic acid with 3-hydroxypropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15-Octadecatrienoic acid, 3-hydroxypropyl ester, (Z,Z,Z)- typically involves the esterification of 9,12,15-octadecatrienoic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is carried out in a continuous flow system, which allows for better control of reaction conditions and higher yields. The product is then purified using industrial-scale distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9,12,15-Octadecatrienoic acid, 3-hydroxypropyl ester, (Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated esters.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
9,12,15-Octadecatrienoic acid, 3-hydroxypropyl ester, (Z,Z,Z)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 9,12,15-Octadecatrienoic acid, 3-hydroxypropyl ester, (Z,Z,Z)- involves its interaction with cellular membranes and signaling pathways. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also interacts with various enzymes and receptors, modulating their activity and influencing cellular processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
9,12,15-Octadecatrienoic acid, ethyl ester, (Z,Z,Z)-: Similar structure but with an ethyl ester group instead of a 3-hydroxypropyl ester group.
9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)-: Similar structure but with a methyl ester group.
Uniqueness
The uniqueness of 9,12,15-Octadecatrienoic acid, 3-hydroxypropyl ester, (Z,Z,Z)- lies in its 3-hydroxypropyl ester group, which imparts different physical and chemical properties compared to its ethyl and methyl ester counterparts. This difference can affect its solubility, reactivity, and interaction with biological systems, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C21H36O3 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h3-4,6-7,9-10,22H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
VWDCSTSVYSAVEP-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCCCO |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCCCO |
Origin of Product |
United States |
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